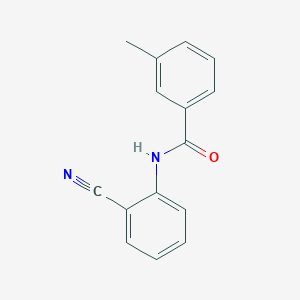![molecular formula C12H8N2O5S2 B414539 (5E)-3-METHYL-5-[(6-NITRO-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE](/img/structure/B414539.png)
(5E)-3-METHYL-5-[(6-NITRO-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5E)-3-METHYL-5-[(6-NITRO-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a thiazolidinone core, which is known for its biological activity, and a benzo[1,3]dioxole moiety, which contributes to its chemical reactivity and potential for various applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-3-METHYL-5-[(6-NITRO-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE typically involves a multi-step process. One common method includes the condensation of 3-methyl-2-thioxo-thiazolidin-4-one with 6-nitro-benzo[1,3]dioxole-5-carbaldehyde under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the condensation reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
(5E)-3-METHYL-5-[(6-NITRO-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under appropriate conditions.
Reduction: The thioxo group can be reduced to a thiol group.
Substitution: The benzo[1,3]dioxole moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution can be facilitated using reagents like bromine or chlorinating agents.
Major Products Formed
Oxidation: Conversion of the nitro group to an amine group.
Reduction: Formation of a thiol group from the thioxo group.
Substitution: Introduction of various substituents on the benzo[1,3]dioxole ring.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Potential use in the development of new materials with unique properties.
Wirkmechanismus
The mechanism of action of (5E)-3-METHYL-5-[(6-NITRO-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to biological effects. The thiazolidinone core can interact with enzymes and proteins, potentially inhibiting their activity and leading to therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Methyl-2-thioxo-thiazolidin-4-one: Shares the thiazolidinone core but lacks the benzo[1,3]dioxole moiety.
6-Nitro-benzo[1,3]dioxole-5-carbaldehyde: Contains the benzo[1,3]dioxole moiety but lacks the thiazolidinone core.
5-(Benzo[1,3]dioxol-5-ylmethylene)-2-thioxo-thiazolidin-4-one: Similar structure but lacks the methyl group.
Uniqueness
(5E)-3-METHYL-5-[(6-NITRO-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE is unique due to the combination of the thiazolidinone core and the benzo[1,3]dioxole moiety, which imparts distinct chemical reactivity and potential biological activity. This combination makes it a valuable compound for further research and development in various scientific fields.
Eigenschaften
Molekularformel |
C12H8N2O5S2 |
|---|---|
Molekulargewicht |
324.3g/mol |
IUPAC-Name |
(5E)-3-methyl-5-[(6-nitro-1,3-benzodioxol-5-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C12H8N2O5S2/c1-13-11(15)10(21-12(13)20)3-6-2-8-9(19-5-18-8)4-7(6)14(16)17/h2-4H,5H2,1H3/b10-3+ |
InChI-Schlüssel |
GGVKJFWPSARSFS-XCVCLJGOSA-N |
SMILES |
CN1C(=O)C(=CC2=CC3=C(C=C2[N+](=O)[O-])OCO3)SC1=S |
Isomerische SMILES |
CN1C(=O)/C(=C\C2=CC3=C(C=C2[N+](=O)[O-])OCO3)/SC1=S |
Kanonische SMILES |
CN1C(=O)C(=CC2=CC3=C(C=C2[N+](=O)[O-])OCO3)SC1=S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N'-[1-(2,4-dimethoxyphenyl)ethylidene]spiro[2.3]hexane-1-carbohydrazide](/img/structure/B414456.png)
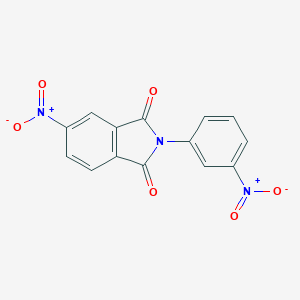
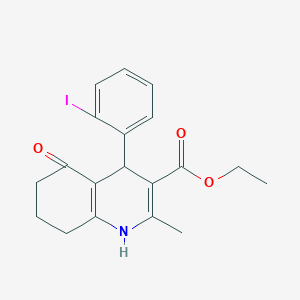
![3-[(2E)-2-[(2Z)-2-[3-(2-hydroxyethyl)-5-oxo-1-propyl-2-sulfanylideneimidazolidin-4-ylidene]ethylidene]-1,3-benzoxazol-3-yl]propanoic acid](/img/structure/B414461.png)
![1-{[3,7-Dimethyl-9-(2,6,6-trimethyl-1-cyclohexen-1-yl)-2,4,6,8-nonatetraenoyl]oxy}-2,5-pyrrolidinedione](/img/structure/B414462.png)
![(4Z)-2-(4-chlorophenyl)-4-[(4-fluorophenyl)methylidene]-1,3-oxazol-5-one](/img/structure/B414465.png)

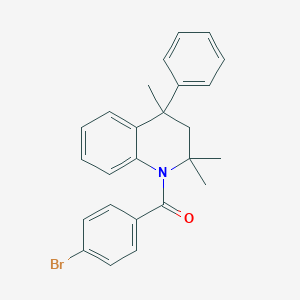
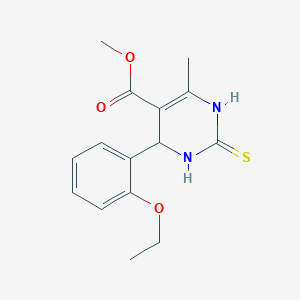
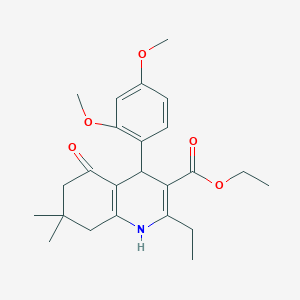
![1-[4-(1H-1,2,3-Benzotriazole-1-carbonyl)benzoyl]-1H-1,2,3-benzotriazole](/img/structure/B414475.png)
![5-Hydroxy-2,2-dimethyl-6-[(1E)-3-oxo-3-(1-piperidinyl)-1-propenyl]-4-(1-piperidinyl)-3,4-dihydro-2H-chromen-3-YL acetate](/img/structure/B414476.png)
![1,1',2,2',3,4-Hexahydro-4,6'-bis[1-(4-bromobenzoyl)-2,2,4-trimethylquinoline]](/img/structure/B414478.png)
